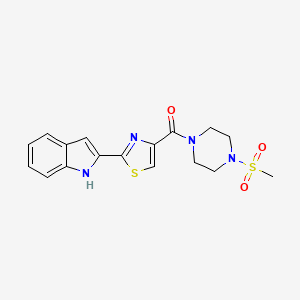

(2-(1H-indol-2-yl)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

[2-(1H-indol-2-yl)-1,3-thiazol-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S2/c1-26(23,24)21-8-6-20(7-9-21)17(22)15-11-25-16(19-15)14-10-12-4-2-3-5-13(12)18-14/h2-5,10-11,18H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXZCVBFLRUXLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (2-(1H-indol-2-yl)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone exhibits significant biological activity, particularly in antimicrobial and anticancer domains. This article reviews its synthesis, biological properties, and relevant research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process that includes the reaction of thiazole derivatives with piperazine derivatives. The methodology often employs coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the thiazole and piperazine moieties .

2.1 Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiazole derivatives. The compound has been tested against various bacterial strains, showing moderate to good activity. For instance, a study indicated that several synthesized thiazole-piperazine derivatives exhibited significant antibacterial effects, with some compounds achieving an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Thiazole-Piperazine Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 5a | Staphylococcus aureus | 32 | Moderate |

| 5b | Escherichia coli | 16 | Good |

| 5c | Pseudomonas aeruginosa | 64 | Moderate |

| 5d | Klebsiella pneumoniae | 8 | Excellent |

2.2 Anticancer Activity

Research indicates that thiazole-containing compounds demonstrate notable anticancer activities. The compound has been evaluated against various cancer cell lines, including breast cancer and glioblastoma cells. Results show that it can induce apoptosis and inhibit cell proliferation effectively.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 ± 2 | Cytotoxic |

| U251 (Glioblastoma) | 10 ± 1 | Cytotoxic |

| A431 (Skin Cancer) | 20 ± 3 | Cytotoxic |

The biological activity of this compound is attributed to its ability to interact with specific biological targets within cells. For antimicrobial action, it is believed to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival . In cancer cells, the compound may induce cell cycle arrest and promote apoptosis through activation of caspases and other apoptotic pathways .

4. Case Studies

Case Study: Anticancer Potential in Glioblastoma

A recent study investigated the effects of the compound on U251 glioblastoma cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately . The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins such as Bcl-2 .

Case Study: Antimicrobial Efficacy Against Resistant Strains

Another study focused on its efficacy against multidrug-resistant strains of Staphylococcus aureus. The compound showed promising results with an MIC value significantly lower than conventional treatments, suggesting its potential as a lead compound for developing new antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has shown that compounds containing thiazole and indole moieties exhibit promising anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation. In a study, thiazole derivatives demonstrated cytotoxic effects against various cancer cell lines, suggesting that similar structures could be effective in targeting tumor growth .

2. Anticonvulsant Properties

The thiazole ring is known for its anticonvulsant activity. Studies have indicated that compounds with this moiety can effectively reduce seizure activity in animal models. The structure of (2-(1H-indol-2-yl)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone may impart similar properties, making it a candidate for further investigation in epilepsy treatments .

3. Antimicrobial Activity

Thiazole derivatives have also been reported to exhibit antimicrobial properties. The presence of the methylsulfonyl group in the compound may enhance its interaction with microbial targets, potentially leading to the development of new antibiotics or antifungal agents .

Biological Activities

1. Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug design. SAR studies on thiazole-containing compounds have revealed that specific substitutions can significantly enhance their pharmacological profiles. For instance, modifications to the piperazine ring or variations in the indole structure could lead to improved efficacy and reduced toxicity .

2. Mechanism of Action

The proposed mechanism of action for compounds like this compound involves interaction with specific biological targets such as enzymes or receptors involved in disease pathways. Studies utilizing molecular docking simulations have suggested that such compounds can bind effectively to target proteins, thereby inhibiting their function and leading to therapeutic effects .

Case Studies and Research Findings

Comparison with Similar Compounds

Structurally analogous compounds can be categorized based on variations in the piperazine substituent , heterocyclic core , and substituent electronic effects . Below is a detailed analysis:

Piperazine Derivatives with Variable Substituents

| Compound Name / ID | Substituent on Piperazine | Molecular Weight (g/mol) | Key Properties/Applications | Evidence Source |

|---|---|---|---|---|

| Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) | Trifluoromethylphenyl urea | 548.2 | High yield (93.4%), potential urease inhibition | [1] |

| 4-(4-Fluorobenzoyl)piperazin-1-ylmethanone (L588-0123) | 4-Fluorobenzoyl | Not reported | Fluorine enhances lipophilicity; possible CNS activity | [6] |

| (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone | Benzyl | 319.41 (C20H21N3O) | Bulkier substituent; used in kinase inhibition studies | [8] |

| Target Compound | Methylsulfonyl | ~400–420 (estimated) | Enhanced solubility and electronic effects due to -SO2CH3 | N/A |

Key Observations :

- The trifluoromethyl group in compound 10d increases metabolic stability but may reduce solubility compared to the target compound’s methylsulfonyl group.

- Benzyl substituents (e.g., ) add steric bulk, which may hinder penetration into hydrophobic pockets compared to the compact methylsulfonyl group.

Indole- and Thiazole-Containing Analogs

Indole-Based Methanones

- (1H-Indol-2-yl)(4-(2-(4-methoxyphenoxy)ethyl)piperazin-1-yl)methanone (): Features a 4-methoxyphenoxyethyl chain on piperazine. The methoxy group improves membrane permeability but lacks the thiazole ring present in the target compound, reducing structural rigidity .

- [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (): Replaces thiazole with a dihydropyrazole ring. This alteration may shift activity toward anti-inflammatory targets rather than antimicrobial or receptor-mediated pathways .

Thiazole-Containing Derivatives

- 2-((4-Phenyl-thiazol-2-yl)-{4-[2-(pyrrolidine-1-carbonyl)-phenoxy]-phenyl}-amino)-1-piperidin-1-yl-ethanone (9a) (): Lacks the indole moiety but includes a phenyl-thiazole system. Demonstrated 81% yield and antibacterial activity (MIC: 2–8 µg/mL against S. aureus), suggesting thiazole’s role in microbial targeting .

Key Observations :

- The indole-thiazole combination in the target compound may synergize aromatic stacking interactions in enzyme binding pockets, absent in simpler thiazole or indole derivatives.

- Dihydropyrazole or pyrrolidine substitutions (e.g., ) prioritize different biological pathways, underscoring the target compound’s uniqueness.

Electronic and Steric Effects of Substituents

- Contrasts with trifluoromethyl (-CF3) (electron-withdrawing but less polar) and benzyl (electron-neutral, bulky) groups .

- Fluorine (in L588-0123) offers a balance of lipophilicity and electronegativity, whereas methoxy () increases polarity but may limit blood-brain barrier penetration .

Q & A

Q. What are the recommended synthetic routes for preparing (2-(1H-indol-2-yl)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone, and how can structural fidelity be ensured?

Methodological Answer: The synthesis of thiazole-piperazine hybrids typically involves coupling a thiazole intermediate with a pre-functionalized piperazine. For example:

- Step 1: Prepare the thiazole core via cyclization of indole-2-carbothioamide with α-bromoketones under basic conditions (e.g., DBU in CH₂Cl₂) .

- Step 2: Functionalize the piperazine with a methylsulfonyl group using methanesulfonyl chloride in the presence of a base like triethylamine .

- Step 3: Couple the thiazole and piperazine moieties via a nucleophilic acyl substitution reaction, often employing Weinreb amide intermediates and Grignard reagents in THF .

- Validation: Confirm structural integrity using ¹H NMR (e.g., indole NH proton at δ 10–12 ppm, thiazole C-H at δ 7–8 ppm) and mass spectrometry (e.g., molecular ion peak matching calculated mass) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Spectroscopy: Use ¹H/¹³C NMR to verify substituent positions (e.g., methylsulfonyl group at δ 3.2 ppm for S-CH₃ protons) and FT-IR for functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

- Chromatography: Assess purity via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is typical for pharmacological studies .

- Thermal Analysis: Determine melting point (e.g., 180–185°C range for similar thiazole-piperazine hybrids) and stability via TGA/DSC .

Q. What preliminary biological screening approaches are suitable for this compound?

Methodological Answer:

- Target Prediction: Prioritize kinases (e.g., PI3K) or cytochrome P450 enzymes (e.g., CYP3A4) based on structural analogs with thiazole and sulfonyl-piperazine motifs .

- In Vitro Assays:

- ADME Profiling: Evaluate solubility (shake-flask method), permeability (Caco-2 monolayer), and metabolic stability (microsomal incubation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

Methodological Answer:

- Substituent Variation: Modify the indole (e.g., 5-Cl or 5-OMe substitution) and piperazine (e.g., replacing methylsulfonyl with acetyl) to probe steric/electronic effects .

- Bioisosteric Replacement: Replace the thiazole with oxazole or imidazole to assess ring flexibility’s impact on binding .

- Data-Driven Optimization: Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding affinity to targets like PI3K’s ATP-binding pocket .

Q. How should researchers resolve contradictions in biological data (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

- Assay Standardization: Ensure consistent conditions (e.g., ATP concentration in kinase assays, cell passage number in viability tests) .

- Metabolite Interference: Check for off-target effects via metabolite profiling (LC-MS/MS) and counter-screen against related enzymes (e.g., CYP2D6 vs. CYP3A4) .

- Statistical Validation: Apply Bland-Altman analysis to compare inter-lab variability and repeat experiments with orthogonal methods (e.g., SPR vs. fluorescence assays) .

Q. What strategies are effective for improving metabolic stability without compromising potency?

Methodological Answer:

- Prodrug Design: Introduce hydrolyzable groups (e.g., ester-linked methylsulfonyl) to enhance bioavailability .

- Cytochrome Shielding: Fluorinate the indole ring or piperazine to block oxidative metabolism .

- In Silico Modeling: Use tools like Schrödinger’s ADMET Predictor to identify metabolic hotspots (e.g., N-methylation sites) .

Q. How can researchers validate target engagement in complex biological systems?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA): Monitor target protein denaturation after compound treatment to confirm binding .

- Photoaffinity Labeling: Incorporate a photoreactive group (e.g., diazirine) into the compound for covalent crosslinking and pull-down/MS identification .

- In Vivo Pharmacodynamics: Use xenograft models to correlate tumor regression with biomarker modulation (e.g., p-Akt levels for PI3K inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.